(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Description
Properties
IUPAC Name |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHVEOONSKWJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369082 | |
| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42134-49-6 | |
| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution via Propargyl Bromide Intermediates
The most widely documented method involves the reaction of triphenylphosphine (PPh₃) with 3-trimethylsilyl-2-propynyl bromide. This SN₂-type nucleophilic substitution proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. The bromide ion acts as a leaving group, while the propargyl moiety’s electron-deficient triple bond enhances electrophilicity at the α-carbon.
Reaction Conditions:
-
Molar ratio: 1:1 stoichiometry between PPh₃ and propargyl bromide derivative.
-
Temperature: 0°C to room temperature (20–25°C) to minimize side reactions.
Mechanistic Insights:
The reaction’s success hinges on the stability of the propargyl bromide precursor. Steric hindrance from the trimethylsilyl (TMS) group slows the substitution but improves regioselectivity. Computational studies suggest that the TMS group’s +I effect stabilizes the transition state by delocalizing negative charge.
Yield and Purity:
One-Pot Synthesis from Trimethylsilylpropargyl Alcohol
An alternative approach starts with trimethylsilylpropargyl alcohol (HC≡C-CH₂-OTMS), which is converted in situ to the corresponding bromide using PBr₃ or HBr/AcOH. Subsequent phosphonium salt formation with PPh₃ avoids isolation of the unstable propargyl bromide.
Key Steps:
-
Bromination:
-
Phosphonium Formation:
Advantages:
Optimization Strategies for Large-Scale Production
Solvent Selection and Reaction Kinetics
Comparative studies highlight solvent effects on reaction rates and byproduct formation:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Byproducts (%) |
|---|---|---|---|
| THF | 7.5 | 18 | 3.2 |
| DCM | 8.9 | 14 | 5.8 |
| Acetonitrile | 37.5 | 10 | 12.4 |
Data from indicate THF balances reaction speed and selectivity. Polar aprotic solvents like acetonitrile accelerate the reaction but promote PPh₃ oxidation to phosphine oxide.
Catalytic Additives
Introducing 1–2 mol% of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yields in biphasic systems (water/THF):
The iodide anion facilitates bromide displacement through a halide-exchange mechanism.
Challenges in Synthesis and Purification
Hygroscopicity and Stability
The product’s hygroscopic nature necessitates strict anhydrous conditions during isolation. Karl Fischer titration of commercial batches shows water content <0.1% w/w when stored under argon. Degradation pathways include:
Stabilization Methods:
Chromatographic Purification Limitations
Due to the compound’s high polarity and ionic character, silica gel chromatography often leads to decomposition. Suppliers instead use fractional crystallization:
| Solvent Pair | Purity After Crystallization (%) | Recovery (%) |
|---|---|---|
| Ethanol/Diethyl ether | 98.2 | 81 |
| Acetone/Hexane | 97.5 | 76 |
| DCM/Pentane | 95.8 | 68 |
Data adapted from demonstrate ethanol/ether as optimal for industrial-scale processes.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Recent patents describe microreactor systems enabling safer handling of exothermic steps:
Quality Control Specifications
Commercial batches (e.g., TCI America, Chem-Impex) adhere to strict criteria:
Chemical Reactions Analysis
Types of Reactions
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Solvents: Typically, organic solvents like dichloromethane and tetrahydrofuran are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism . The phosphonium ylide intermediate formed during the reaction is crucial for the formation of the carbon-carbon double bond .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural features, properties, and applications of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide and analogous phosphonium salts:
Key Research Findings
- Wittig Reactions : The TMS group in This compound facilitates the synthesis of silylated alkenes, which are valuable in cross-coupling reactions. Prenyltriphenylphosphonium bromide, by contrast, generates conjugated dienes critical in natural product synthesis .
- Heterocycle Formation: Reactions with aziridines yield pyrrolines or azepines depending on substituents. The TMS-propargyl derivative forms stable intermediates, while non-silylated analogs undergo rapid rearrangements .
- Material Science : Thienylmethyl and trifluoromethylphenyl derivatives exhibit unique electronic properties, making them suitable for conductive polymers or fluorinated materials .
Biological Activity
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a phosphonium compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the presence of a triphenylphosphonium cation, which is known for its ability to target mitochondria in cells. The trimethylsilyl and propynyl groups enhance the lipophilicity and stability of the molecule, potentially increasing its efficacy in biological systems.
Triphenylphosphonium (TPP) derivatives are recognized for their ability to accumulate in mitochondria due to the negative membrane potential of these organelles. This property allows them to deliver therapeutic agents directly to the site of action, which is particularly beneficial in targeting cancer cells that exhibit altered mitochondrial dynamics.
- Cytotoxicity : Research indicates that TPP conjugates can induce apoptosis in various cancer cell lines. For instance, studies have shown that TPP derivatives exhibit selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) at low micromolar concentrations .
- Mitochondrial Targeting : The incorporation of TPP into drug delivery systems enhances mitochondrial targeting. For example, liposomes functionalized with TPP have demonstrated increased efficacy in delivering chemotherapeutics like doxorubicin directly to mitochondria, leading to enhanced oxidative stress and apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies suggest that TPP derivatives can induce G1/S phase cell cycle arrest, further inhibiting cancer cell proliferation .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various TPP derivatives using MTT assays across different human cancer cell lines. Results indicated that compounds with shorter aliphatic linkers exhibited higher selectivity for cancer cells compared to normal cells .
- In Vivo Studies : In animal models, TPP-conjugated drugs have shown promising results in reducing tumor growth without significant toxicity to non-malignant tissues. For instance, TPP-modified liposomes containing doxorubicin effectively reduced tumor size in xenograft models while minimizing systemic side effects .
Data Tables
| Compound | IC50 (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Dodecyl-TPP | 250 | MCF-7 | Mitochondrial dysfunction |
| Propyl-TPP | 22 | A549 | Apoptosis induction |
| TPP-Doxorubicin | Comparable | HCT116 | Oxidative stress |
| Mitoquinone | <10 | Various Cancer Cell Lines | Autophagy and apoptosis |
Q & A
Q. Methodological Guidance :
- ¹H/¹³C NMR : Key peaks include:
- Trimethylsilyl : δ 0.1–0.3 ppm (singlet, 9H, Si(CH₃)₃).
- Propargyl CH₂ : δ 2.8–3.2 ppm (triplet, J = 2.5 Hz).
- Triphenylphosphonium : δ 7.5–7.9 ppm (m, 15H, aromatic).
- Mass Spectrometry (FDMS/HRMS) : Confirm molecular ion [M-Br]⁺ at m/z 425.2 (C₂₇H₃₀PSi⁺) .
- IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and Si-C at ~1250 cm⁻¹ .
How can regioselectivity be optimized in cycloadditions involving this reagent?
Q. Advanced Strategy :
- Temperature Control : Low temperatures (0–5°C) favor kinetic control, yielding aziridine adducts (e.g., 3a in ). Heating (60–80°C) shifts to thermodynamic products (e.g., pyrrolinium salts).
- Solvent Polarity : Polar solvents (CH₃CN) enhance ion-pair stabilization, improving regioselectivity by >15% compared to nonpolar solvents .
- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) accelerates [3+2] cycloadditions while maintaining >90% regioselectivity .
What stability considerations are critical during storage?
Q. Basic Protocol :
- Moisture Sensitivity : Hydrolyzes in aqueous conditions; store under argon at –20°C.
- Light Sensitivity : Degrades under UV exposure; use amber vials.
- Solubility : Stable in DMF, CH₂Cl₂, and acetonitrile; avoid DMSO due to slow decomposition .
How is this reagent applied in heterocycle synthesis?
Advanced Application :
The compound enables stereoselective synthesis of nitrogen heterocycles :
Aziridine Adducts : React with aziridines to form pyrrolinium salts (e.g., 14a in ) via thermal rearrangement.
Wittig Reactions : Generate α,β-unsaturated ketones for furan or pyridine precursors (e.g., Feist-Benary cyclization in ).
Hetero-Cope Rearrangement : Access seven-membered rings (e.g., tetrahydroazepines) with >70% yield .
Q. Methodological Answer :
- Recrystallization : Use ethanol/diethyl ether (1:3) for high-purity crystals (≥98%).
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) eluent; Rf = 0.4–0.5.
- Counterion Exchange : Replace Br⁻ with PF₆⁻ via metathesis for improved solubility in nonpolar media .
How to troubleshoot unexpected byproducts (e.g., phosphine oxides)?
Q. Advanced Insight :
- Oxidative Byproducts : Trace O₂ or moisture oxidizes triphenylphosphine to Ph₃P=O. Mitigate via strict inert-atmosphere handling (glovebox/Schlenk line).
- Cleavage Reactions : Base-sensitive conditions (e.g., NaOMe) may cleave the phosphonium salt. Use milder bases (e.g., K₂CO₃) or lower temperatures .
Example : In , cleavage of a similar phosphonium salt under basic conditions yielded triphenylphosphine and dienone byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
